2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone
Overview
Description
“2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone” is a chemical compound with the molecular formula C10H8Br2O2 . It is related to 5-Bromobenzofuran, which is used in the synthesis of a compound that binds strongly and with high selectivity to the serotonin receptor 5-HT2A .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, which is a heterocyclic compound . The InChI key for this compound is NPGVDFRSCHXENE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a light yellow liquid . It has a molecular weight of 319.98 g/mol .Scientific Research Applications
Synthesis of Novel Derivatives and Biological Activities
Researchers have developed new derivatives by synthesizing compounds related to 2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone, exploring their biological activities. For instance, the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives from related compounds has been reported. These compounds displayed potent immunosuppressive and immunostimulatory activities, as well as significant inhibition of LPS-stimulated NO generation. They also exhibited strong cytotoxicity against various carcinoma and leukemia cells, highlighting their potential in developing new therapeutics (Abdel‐Aziz et al., 2011).
Polymer Science Applications
The compound has also found applications in polymer science. For example, a novel methacrylate monomer with a benzofuran side group was synthesized from 2-bromo-1-(5-bromo benzofuran-2-yl) ethanone. This monomer underwent homopolymerization, resulting in a polymer with a high glass transition temperature. The thermal degradation kinetics of this polymer were thoroughly investigated, offering insights into its stability and potential applications in materials science (Koca et al., 2012).
Future Directions
properties
IUPAC Name |
2-bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O2/c11-5-9(13)8-4-7(12)3-6-1-2-14-10(6)8/h3-4H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGVDFRSCHXENE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383424 | |
Record name | 2-bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone | |
CAS RN |
690632-70-3 | |
Record name | 2-bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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